Product packaging for 6-Chloro-2,4'-bipyridine(Cat. No.:CAS No. 39883-34-6)

6-Chloro-2,4'-bipyridine

Cat. No.: B3024087
CAS No.: 39883-34-6
M. Wt: 190.63 g/mol
InChI Key: FYHWGGPWLWDCMZ-UHFFFAOYSA-N
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Description

6-Chloro-2,4'-bipyridine is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B3024087 6-Chloro-2,4'-bipyridine CAS No. 39883-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWGGPWLWDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Halogenated Bipyridine Scaffolds

Halogenated bipyridine scaffolds are a cornerstone of modern synthetic chemistry and materials science due to their versatile reactivity and functional properties. The introduction of a halogen atom, such as chlorine, onto the bipyridine core imparts several key advantages.

From a synthetic perspective, the halogen atom serves as a reactive handle for a multitude of cross-coupling reactions. Seminal methodologies like the Suzuki, Stille, and Negishi couplings utilize halogenated precursors to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. researchgate.netmdpi.com This has been instrumental in creating a diverse library of bipyridine derivatives with tailored electronic and steric properties. researchgate.netmdpi.com The presence of a halogen, like in 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, provides a strategic site for such metal-catalyzed cross-coupling reactions, which are pivotal for extending π-conjugation in molecules. unito.it

In the realm of materials science, halogenation significantly influences the electronic and photophysical properties of bipyridine-based materials. The electron-withdrawing nature of halogens can modulate the energy levels of the molecule's frontier orbitals, impacting its light absorption and emission characteristics. acs.org Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool for directing the self-assembly of molecules in the solid state. nih.govresearchgate.net This controlled organization is crucial for the design of functional materials with specific optical, electronic, or catalytic properties. nih.gov The strength of this halogen bond can be fine-tuned by altering the halogen atom or the electronic nature of the scaffold to which it is attached. researchgate.net

The Expanding Research Landscape of 2,4 Bipyridine Derivatives

The 2,4'-bipyridine (B1205877) isomer, an asymmetrical arrangement of two pyridine (B92270) rings, offers a distinct set of properties compared to its more common 2,2' and 4,4' counterparts. mdpi.com This has led to a burgeoning field of research focused on exploring the potential of its derivatives in various applications.

Researchers are actively investigating 2,4'-bipyridine derivatives for their utility as ligands in coordination chemistry. The nitrogen atoms in the bipyridine core can coordinate with a wide array of metal ions, forming stable complexes. sciarena.com The specific geometry and electronic environment of the 2,4'-isomer can lead to unique coordination geometries and catalytic activities. These metal complexes are being explored for their potential in catalysis, with applications ranging from organic synthesis to photoredox reactions. acs.org

Beyond catalysis, 2,4'-bipyridine derivatives are finding applications in the development of novel materials. Their unique electronic structure makes them promising candidates for components in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize the bipyridine core allows for the fine-tuning of their photophysical properties, leading to materials with tailored emission colors and efficiencies.

A Historical Perspective on the Evolution of Bipyridine Chemistry

Transition-Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Synthesis

Transition-metal catalysis, particularly palladium-catalyzed reactions, stands as a cornerstone for the formation of C-C bonds in the synthesis of bipyridine systems. These methods offer high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Approaches for Arylation of Pyridines

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the synthesis of bipyridines, involving the reaction of a pyridyl boronic acid or its derivative with a halopyridine. mdpi.compreprints.org A significant challenge in this area is the instability of certain pyridylboronic acids, particularly 2-pyridyl derivatives, and the potential for the bipyridine product to coordinate with the palladium catalyst, thereby reducing its activity. mdpi.compreprints.org

To overcome these challenges, various strategies have been developed. For instance, stable 2-pyridylboron derivatives have been prepared and successfully coupled with halopyridines. preprints.org The design of robust catalytic systems is also crucial. The use of cyclopalladated ferrocenylimine catalysts has enabled the high-yield synthesis of bipyridine derivatives under air-stable conditions. preprints.org Furthermore, employing imidazolium (B1220033) salts as ligands for the palladium catalyst has achieved very high turnover numbers. mdpi.compreprints.org

Researchers have demonstrated that the Suzuki-Miyaura coupling can be performed with various pyridyl halides, including chlorides, though bromides are more commonly used. orgsyn.orgacs.org The reaction conditions, such as the choice of base and catalyst loading, are optimized to maximize yield. acs.org For example, a study on the synthesis of highly substituted bipyridines found that using 5 mol % of bis(triphenylphosphino)palladium dichloride as a catalyst gave good yields. acs.org

ReactantsCatalyst SystemProductYield (%)Reference
Pyridyl boronic acids and bromopyridinesPd(PPh3)4 / Na2CO3Bipyridines50-65 mdpi.compreprints.org
3-Pyridine boronic pinacol (B44631) ester and pyridyl halidesCyclopalladated ferrocenylimineBipyridine derivativesHigh preprints.org
Tetrabutylammonium 2-pyridylborate salts and chloropyridinesPdCl2(dcpp)2,2′-BipyridinesGood to Excellent mdpi.compreprints.org
Pyridylboronic acids and aminohalopyridinesPd(PPh3)2Cl2 / Na2CO3Aminobipyridines67-69 acs.org

Negishi Coupling Protocols for 2,2'- and 2,4'-Bipyridine (B1205877) Assembly

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another highly effective method for assembling bipyridine structures. mdpi.comorgsyn.org This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. orgsyn.orgorganic-chemistry.org

Pyridylzinc halides, the key reagents in this coupling, can be prepared through transmetalation of pyridyllithium compounds or by the direct reaction of halopyridines with activated zinc. orgsyn.org These reagents can then be coupled with various halopyridines, including chloro-, bromo-, and iodo-substituted pyridines, to form the desired bipyridine. orgsyn.orgorganic-chemistry.org The reactivity of the halide generally follows the order I > Br > Cl. orgsyn.org

A variety of palladium catalysts have been employed in Negishi couplings for bipyridine synthesis. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and relatively inexpensive catalyst that has proven effective for coupling both 2-bromo- and 2-chloropyridines with organozinc pyridyl reagents to produce a diverse range of bipyridines in good to excellent yields. organic-chemistry.org Other effective catalysts include those based on Pd(dba)2 with ligands like XPhos. mdpi.compreprints.org Microwave irradiation has also been shown to dramatically enhance the yields of Negishi coupling reactions, allowing for completion within an hour. mdpi.compreprints.org

Stille Coupling Reactions in the Synthesis of Halogenated Bipyridines

The Stille coupling utilizes organotin compounds (stannanes) as coupling partners for organic halides, providing a versatile route to bipyridines. mdpi.compreprints.org A key advantage of the Stille reaction is its high reactivity, which allows it to proceed in cases where other coupling methods, like the Suzuki coupling, may fail. mdpi.compreprints.org However, a significant drawback is the toxicity of the organotin reagents. mdpi.comorgsyn.org

In the context of halogenated bipyridine synthesis, Stille coupling typically involves the reaction of a stannylated pyridine (B92270) with a halopyridine, catalyzed by a palladium complex. mdpi.com For instance, the reaction between 2-tributylstannylpyridine and 3,6-dichloro-2,7-diazacarbazole (a polyhalogenated bipyridine derivative) has been used to produce mono- and di-functionalized products. beilstein-journals.org

Various palladium catalysts have been successfully employed, including PdCl2(PPh3)2 and cyclopalladated ferrocenylimine complexes. mdpi.compreprints.org The addition of a copper(I) iodide (CuI) co-catalyst has been shown to improve reaction outcomes in some cases. mdpi.com The reaction conditions often require elevated temperatures, such as refluxing in toluene, which may not be suitable for heat-sensitive compounds. orgsyn.org

Other Palladium-Catalyzed C-C Coupling Methodologies

Beyond the "big three" cross-coupling reactions, several other palladium-catalyzed methods have been developed for the synthesis of bipyridines. mdpi.com These alternative approaches often provide unique reactivity and can be advantageous for specific substrates.

One notable method is the palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines. acs.org This strategy allows for the efficient preparation of 2,2'-, 2,3'-, and 2,4'-bipyridines from readily available starting materials, significantly reducing the number of synthetic steps compared to traditional approaches. acs.org The resulting bipyridine N-oxides can be easily deoxygenated in high yields. acs.org

Homocoupling of bromopyridines, facilitated by a combination of Pd(OAc)2 and piperazine (B1678402), offers a straightforward route to symmetrical bipyridines, although it often requires high temperatures. mdpi.compreprints.org Another approach involves the coupling of pyridyl aluminum reagents with pyridyl bromides, which can proceed efficiently at room temperature. mdpi.com

Non-Metal-Catalyzed and Transition-Metal-Free Synthesis of Bipyridine Derivatives

While transition-metal catalysis dominates the field, there is growing interest in developing synthetic methods that avoid the use of these metals. These approaches can offer advantages in terms of cost, toxicity, and ease of product purification.

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful tool for the formation of C-C bonds, where a carboxylic acid is used as a coupling partner, releasing carbon dioxide as the only byproduct. mdpi.compreprints.org This method has been successfully applied to the synthesis of bipyridines.

For example, the microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.compreprints.org More recently, metallaphotoredox catalysis, combining an inexpensive iron co-catalyst with a nickel catalyst, has enabled the decarboxylative coupling of carboxylic acids with aryl iodides. acs.org This system shows high selectivity for coupling with carboxylic acids over other functionalities like boronic esters and aryl bromides. acs.org

Another innovative approach involves the use of dinuclear palladium pincer complexes to catalyze the combination of decarboxylation of picolinic acid and C-H activation of pyridine, yielding bipyridine compounds in good yield. mdpi.compreprints.org

Desulfonylative Cross-Coupling Routes

Desulfonylative cross-coupling has emerged as a potent strategy for the synthesis of bipyridines. This method utilizes sulfone groups as versatile handles that can be selectively cleaved and replaced. Pyridyl pyrimidylsulfones, for example, can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This approach is particularly valuable for creating challenging structures like 2,2'-bipyridines, which can be difficult to synthesize via traditional Suzuki couplings. acs.org

The versatility of sulfones has been widely exploited in organic synthesis for decades. researchgate.net In the context of bipyridine synthesis, these methods enable the modular construction of multi-arylated structures through Pd-catalyzed desulfonylative transformations with various coupling partners. researchgate.net Research has demonstrated the effectiveness of this strategy in coupling benzylic sulfone derivatives with 1,3-oxazoles via a deprotonative pathway, showcasing broad substrate scope for both the sulfone and the coupling partner. researchgate.net Furthermore, the utility of this approach has been validated through the late-stage functionalization of complex, biologically active molecules, highlighting its robustness and functional group tolerance. acs.org A gram-scale synthesis using this method has been performed, yielding a desired product in 85% yield, confirming its practicality and efficiency for larger-scale production. acs.org

Table 1: Examples of Desulfonylative Cross-Coupling for Bipyridine Synthesis

Sulfone Reactant Electrophile Partner Catalyst/Conditions Product Type Yield Reference
Pyridyl Pyrimidylsulfone 2-bromo-5-(trifluoromethyl)pyridine Pd(PPh₃)₂Cl₂/Johnphos, Cs₂CO₃, DMF, 140°C 2,2'-Bipyridine Good acs.org
6-chloropyridine sulfone 3-chlorophenylboronic acid Suzuki-Miyaura Conditions Arylpyridine sulfone Good acs.org

C-H Functionalization Approaches

Direct C-H functionalization represents an economical and environmentally friendly route for synthesizing bipyridines by avoiding the pre-functionalization of starting materials. mdpi.com This approach involves the direct activation of a C-H bond on a pyridine ring and its subsequent coupling with a reaction partner.

Palladium-catalyzed C-H activation is a prominent method. For instance, chelation-assisted palladium catalysis has been used for the ortho-cyanation of 2-phenylpyridine, demonstrating the ability to functionalize specific C-H bonds with high regioselectivity. rsc.org Similarly, palladium-catalyzed direct coupling between pyridine N-oxides and halopyridines provides an efficient route to substituted 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org In these reactions, the N-oxide group can act as a directing group, facilitating the C-H activation at the C2 position.

Transition-metal-free C-H functionalization has also been reported. Banik et al. described a method using a bis-phenalenyl compound and a potassium base (K(Ot-Bu)) to generate a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org This reaction proceeds via a single electron transfer (SET) mechanism, confirmed by electron spin resonance measurements. mdpi.com While innovative, the yields of biheteroaryl compounds from this method have been moderate, indicating a need for further optimization. mdpi.compreprints.org

Copper-catalyzed systems have also proven effective. The selective ortho-halogenation of pyridine-2-ylbenzenes was achieved using a Cu/O₂ system, where the pyridine ring was crucial for directing the site selectivity of the C-H activation. beilstein-journals.org

Table 2: C-H Functionalization Strategies for Bipyridine Synthesis

Substrate Reagent/Catalyst Approach Key Feature Reference
Pyridine N-oxide & Halopyridine Palladium Catalyst Direct C-H Arylation Forms various bipyridine isomers (2,2', 2,3', 2,4') acs.org
Halogenated Pyridine & Pyridine Bis-phenalenyl/K(Ot-Bu) Transition-Metal-Free Radical Coupling SET mechanism generates pyridyl radical mdpi.compreprints.org
2-Phenylpyridine Pd(OAc)₂ / CuBr₂ Chelation-Assisted C-H Cyanation High regioselectivity for ortho position rsc.org

Homocoupling and Heterocoupling Reactions

Homocoupling and heterocoupling reactions are fundamental methods for constructing the bipyridine scaffold, typically involving the coupling of two halopyridine molecules.

Wurtz-Type Coupling Reactions for Bipyridines

The Wurtz reaction is a classic method for synthesizing symmetrical bipyridines. mdpi.com The typical Wurtz coupling involves the reaction of organic halides with a sodium dispersion. mdpi.compreprints.org For bipyridine synthesis, pyridines can be treated with a sodium dispersion and subsequently reacted with an excess of an oxidizing agent. mdpi.com An improved and more efficient variation involves the transition-metal-catalyzed homocoupling of Grignard reagents, which are prepared in a separate step from halopyridines. mdpi.com

Ullmann-Type Coupling Mechanisms

Ullmann-type coupling is a valuable and widely used technique for preparing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org The classic Ullmann reaction often requires high temperatures (over 200 °C) and stoichiometric amounts of copper, which has limited its utility. mdpi.com The proposed mechanisms for copper-mediated Ullmann coupling involve either a radical process or an anionic process. mdpi.compreprints.org

Modern advancements have led to the development of palladium-catalyzed Ullmann-type reactions that proceed under milder conditions. For example, the combination of Pd(OAc)₂ and piperazine in DMF facilitates the homocoupling of bromopyridines. mdpi.compreprints.org Other effective systems include using Pd(OAc)₂ with indium and LiCl, or a synergistic system involving Pd(II), Zn(0), and Cu(I). preprints.orgresearchgate.net These catalytic systems demonstrate robust tolerance for various functional groups on the bromopyridine starting materials, allowing for the efficient preparation of diverse symmetrical bipyridines in good yields. preprints.orgresearchgate.net

Regioselective Functionalization and Derivatization Approaches

For a pre-formed bipyridine core like this compound, regioselective functionalization is key to creating more complex derivatives. N-oxidation is a powerful tool in this regard, altering the electronic properties of the pyridine rings and enabling selective subsequent reactions.

Mono N-Oxidation and Subsequent Functionalization

The formation of a pyridine N-oxide significantly alters the reactivity of the heterocyclic ring. The N-oxide group is a strong electron-withdrawing unit that deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. nih.govresearchgate.net It can also serve as a directing group in metal-catalyzed reactions.

Bipyridine N-oxides can be synthesized through the oxidation of the sp²-nitrogen atoms in the bipyridine core. nih.gov For an unsymmetrical substrate like this compound, mono-oxidation can potentially occur at either nitrogen atom, with the selectivity influenced by the electronic environment of each ring.

Once formed, the N-oxide can direct further functionalization. For example, palladium-catalyzed C-H halogenation of bipyridine N-oxides has been investigated. acs.org In this process, the N-oxide can act as a directing group, leading to halogenation at the 3'-position. acs.org Conversely, the non-oxidized pyridine ring can also direct functionalization, leading to halogenation at the 3-position. acs.org The halogenated products can then be deoxygenated using reagents like PCl₃ or PBr₃. acs.org

Furthermore, the activation of the N-oxide with reagents such as oxalyl chloride or TMSCN can facilitate nucleophilic substitution at the 2-position of the N-oxidized ring. researchgate.net The single-electron transfer (SET) chemistry of aromatic N-oxides is also an emerging area, holding promise for novel synthetic transformations and catalysis. digitellinc.com

Table 3: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target Compound/Scaffold
Pyridyl Pyrimidylsulfone Nucleophilic Precursor
2-bromo-5-(trifluoromethyl)pyridine Electrophilic Coupling Partner
3-chlorophenylboronic acid Coupling Partner
Benzylic Sulfone Nucleophilic Precursor
1,3-Oxazole Coupling Partner
Halopyridine Starting Material
Pyridine N-oxide Intermediate/Directing Group
2-Phenylpyridine Substrate for C-H Functionalization
Pyridine-2-ylbenzene Substrate for C-H Functionalization
Grignard Reagents Reactive Intermediates
PCl₃ (Phosphorus trichloride) Deoxygenating Agent
PBr₃ (Phosphorus tribromide) Deoxygenating Agent
K(Ot-Bu) (Potassium tert-butoxide) Base
Pd(OAc)₂ (Palladium(II) acetate) Catalyst
Piperazine Ligand/Reagent
Indium Reagent
LiCl (Lithium chloride) Additive
Zinc Reducing Agent
Copper Catalyst/Mediator
Oxalyl chloride Activating Agent

Selective Chlorination Protocols for Bipyridine Systems

The selective chlorination of bipyridine systems is a critical transformation that allows for the precise installation of a chlorine atom at a desired position. This control is paramount for the subsequent functionalization of the bipyridine core.

One of the most effective strategies for selective chlorination involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to specific positions. For instance, the palladium-catalyzed directed C-H halogenation of bipyridine N-oxides has been investigated, where the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a palladium catalyst can lead to high yields of 3-chlorobipyridine N-oxides. acs.org The regioselectivity of this reaction is influenced by steric hindrance, with substitution at the 6'-position hindering pyridine coordination to palladium and favoring 3'-halogenation directed by the N-oxide. acs.org The resulting halogenated N-oxides can then be deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃). acs.org

Another powerful method for selective chlorination involves the use of designed phosphine (B1218219) reagents. This protocol allows for the site-selective chlorination of pyridines, including those within a bipyridine structure. nih.gov The process typically involves the formation of a phosphonium (B103445) salt, followed by reaction with a chloride source. nih.gov This method has demonstrated excellent functional group tolerance, successfully chlorinating pyridines bearing esters, pyrazoles, and alkynes. nih.gov

Furthermore, the regioselective chlorination of 2-aminopyridines can be achieved using lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor under mild conditions. rsc.org The substituent pattern on the 2-aminopyridine (B139424) ring strongly dictates the regioselectivity of the chlorination. rsc.org

A common route to 6-chlorinated bipyridines involves the mono-oxidation of a bipyridine followed by selective chlorination of the resulting N-oxide with reagents like phosphorus oxychloride (POCl₃). unito.it This approach has been successfully employed in the synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine. unito.it Similarly, an improved procedure for the synthesis of 6-chloro-2,2'-bipyridyl from 2,2'-bipyridine has been described, which likely involves an N-oxidation/chlorination sequence. journals.co.za

The table below summarizes various selective chlorination methods for bipyridine systems.

Starting MaterialReagent(s)ProductKey Features
Bipyridine N-oxidesNCS, Pd(OAc)₂3-Chlorobipyridine N-oxidesHigh yields, regioselectivity influenced by sterics. acs.org
PyridinesDesigned Phosphine Reagents, LiClChlorinated PyridinesSite-selective, good functional group tolerance. nih.gov
2-AminopyridinesLiCl, SelectfluorChlorinated 2-AminopyridinesMild conditions, regioselectivity dependent on substituents. rsc.org
4,4'-Dimethyl-2,2'-bipyridine1. m-CPBA 2. POCl₃6-Chloro-4,4'-dimethyl-2,2'-bipyridineTwo-step process via N-oxide intermediate. unito.it
2,2'-BipyridineImproved procedure6-Chloro-2,2'-bipyridylEnhanced synthesis method. journals.co.za

Strategies for Introducing Chloro Substituents on Bipyridine Cores

Beyond direct chlorination, several strategic approaches exist for introducing chloro substituents onto pre-formed bipyridine cores or during their synthesis. These methods often provide access to specific isomers that may not be readily available through direct chlorination.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for constructing bipyridine skeletons. While these are often used to create C-C bonds, the starting materials frequently include halogenated pyridines. For example, palladium-catalyzed cross-coupling reactions between halopyridines and pyridyl organometallics are a general and flexible route to bipyridines. acs.org The synthesis of this compound would likely involve the coupling of a chlorinated pyridine derivative with a suitable pyridine partner.

The halogenation of dimethyl-2,2'-bipyridines can be achieved via trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org This method offers high yields and uses low-cost reagents. orgsyn.org Monohalogenation can be performed by adjusting the amount of lithium diisopropylamide (LDA) used. orgsyn.org The quenching of LDA-generated carbanions with TMSCl prior to halogenation provides an efficient route to halomethyl bipyridines. orgsyn.org

Radical halogenation is another method, though it often suffers from a lack of selectivity, leading to mixtures of halogenated products. orgsyn.orgorgsyn.org However, improvements have been made, such as the selective reduction of polyhalogenated by-products. orgsyn.org

The synthesis of symmetrical bipyridines can be achieved through Ullmann coupling, which involves the copper-mediated homocoupling of aryl halides. mdpi.com While traditionally requiring high temperatures, modern palladium-catalyzed versions offer more straightforward and compatible reaction conditions. mdpi.com

A notable synthesis of a chlorinated bipyridine derivative involves the reaction of 6-chloronicotinic acid with 4,4'-bipyridine (B149096) in the presence of a nickel(II) salt, forming a coordination polymer. iucr.org While this is a specific example, it highlights the use of pre-chlorinated building blocks in the synthesis of more complex bipyridine-containing structures.

The table below outlines various strategies for introducing chloro substituents onto bipyridine cores.

StrategyDescriptionExample Application
Transition-Metal-Catalyzed Cross-CouplingCoupling of a halopyridine with a pyridyl organometallic or another halopyridine. acs.orgmdpi.comSynthesis of various substituted bipyridines. acs.org
Halogenation via TMS IntermediatesFormation of a trimethylsilyl intermediate followed by halogenation. orgsyn.orgSynthesis of halomethyl-2,2'-bipyridines. orgsyn.orgorgsyn.org
Radical HalogenationDirect reaction with a halogenating agent, often initiated by UV light or a radical initiator. orgsyn.orgorgsyn.orgGeneral halogenation of bipyridines, though can lack selectivity. orgsyn.org
Ullmann CouplingHomocoupling of halopyridines using copper or a palladium catalyst. mdpi.comSynthesis of symmetrical bipyridines. mdpi.com
Use of Pre-chlorinated Building BlocksIncorporating a pyridine ring that already contains a chlorine atom into the bipyridine synthesis. iucr.orgSynthesis of a nickel(II) coordination polymer with 6-chloronicotinate and 4,4'-bipyridine. iucr.org

Design Principles for this compound as a Chelating Ligand

The design of this compound as a chelating ligand is centered around the strategic placement of a chloro substituent on one of the pyridine rings of the 2,4'-bipyridine framework. This substitution introduces several key features that influence its coordination behavior. The nitrogen atoms in the bipyridine rings act as electron donors, allowing the molecule to coordinate with metal centers to form stable complexes.

Complexation Reactions with Transition Metals

This compound readily participates in complexation reactions with a variety of transition metals, leading to the formation of diverse coordination compounds. The nature of the resulting complex is influenced by factors such as the metal ion, the stoichiometry of the reactants, and the reaction conditions.

Formation of Mononuclear Metal Complexes

Mononuclear complexes are a common outcome of the reaction between this compound and transition metal salts. In these complexes, a single metal ion is coordinated to one or more this compound ligands. For instance, reactions with transition metal dihalides can yield complexes with the general formula [M(6-Cl-2,4'-bpy)X₂], where M is a divalent transition metal and X is a halide. The coordination geometry around the metal center in these complexes is often tetrahedral or square planar, depending on the metal ion and the steric constraints imposed by the ligands.

The formation of mononuclear complexes has been observed with various transition metals, including but not limited to copper(II), nickel(II), and cobalt(II). nih.gov The presence of the chloro substituent can influence the geometry of these complexes. For example, in square-planar platinum(II) complexes, substituents at the 6- and 6'-positions of bipyridine ligands can cause significant distortions from ideal geometry due to steric repulsion with the cis-halide ligands. nih.gov

Table 1: Examples of Mononuclear Metal Complexes with Bipyridine Ligands

Metal Ion Ligand(s) Observed Geometry Reference(s)
Copper(II) 6,6'-bis(chloromethyl)-2,2'-bipyridine, Br⁻ Flattened Tetrahedral nih.gov
Nickel(II) 4,4'-bipyridine, 6-chloronicotinate Octahedral nih.goviucr.org
Cobalt(II) 6,6'-bis(bromomethyl)-2,2'-bipyridine, Cl⁻ Square Pyramidal nih.gov
Platinum(II) 6,6'-dimethyl-2,2'-bipyridine, Cl⁻ Highly Distorted Square Planar nih.gov

Exploration of Binucleating and Tridentate Coordination Modes

The structure of this compound offers the potential for it to act as a bridging ligand, connecting two metal centers to form binuclear complexes. This can occur if the two nitrogen atoms of the bipyridine core coordinate to different metal ions. Furthermore, through chemical modification, this compound can be converted into ligands with tridentate or binucleating capabilities.

For example, the chloro group can be substituted with other donor groups, such as a diphenylphosphino group, to create a new ligand with both N,N-bidentate and phosphine donor sites. journals.co.za Such a ligand, 6-diphenylphosphino-2,2'-bipyridyl, has been synthesized and characterized, demonstrating the potential to act as a binucleating tridentate ligand. journals.co.za This versatility allows for the construction of more complex multinuclear architectures. journals.co.za The use of related bipyridine ligands to bridge two metal centers has been explored, with interest in the resulting metal-metal interactions. mdpi.com

Influence of Chloro Substitution on Ligand Coordination Preferences

The chloro substituent at the 6-position of the 2,4'-bipyridine ligand has a discernible impact on its coordination preferences compared to the unsubstituted 2,2'-bipyridine. This influence is a combination of electronic and steric effects.

Electronically, the electron-withdrawing nature of the chlorine atom can lower the energy of the π* orbitals of the pyridine ring. This can affect the metal-to-ligand charge transfer (MLCT) properties of the resulting complexes. uark.edu

Sterically, the presence of a substituent at the 6-position introduces steric hindrance around the adjacent nitrogen donor atom. This can lead to distortions in the coordination geometry of the metal complex, as observed in related 6,6'-disubstituted bipyridine complexes where significant bowing of the ligand is seen to avoid clashes with other ligands. nih.gov This steric crowding can also influence the lability of other ligands in the coordination sphere and affect the catalytic activity of the complex.

Electronic Properties and Redox Behavior of this compound Metal Complexes

The electronic properties and redox behavior of metal complexes containing this compound are of significant interest due to their potential applications in areas such as photocatalysis and molecular electronics. The chloro substituent plays a crucial role in modulating these properties.

Cyclic voltammetry studies on related chloro-substituted bipyridine and phenanthroline ruthenium complexes have shown that the chloro substitution can have little impact on the redox properties or, in some cases, alter them in an advantageous manner. uark.edu For copper(II) complexes with ligands of the type [CuII(bpy-Br₂₋ₓClₓ)(Cl₂₋ᵧBrᵧ)], the half-wave potential (E₁/₂) for the Cu(I)/Cu(II) redox couple becomes more positive as the number of coordinated bromide ions increases. nih.gov This indicates that the electronic environment around the metal center can be systematically tuned by varying the halide substituents on the ligand. The electronic spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. caltech.edu The energy of these bands can be influenced by the electron-withdrawing or electron-donating nature of the substituents on the bipyridine ligand.

Table 2: Redox Potentials of Selected Copper(II) Complexes

Complex Redox Couple E₁/₂ (V vs. Ag/AgCl) in CH₃CN Reference
[CuII(bpy-Cl₂)Cl₂] Cu(I)/Cu(II) +0.20 nih.gov
[CuII(bpy-Br₂)Cl₂] Cu(I)/Cu(II) +0.25 nih.gov
[CuII(bpy-Br₂)Br₂] Cu(I)/Cu(II) +0.33 nih.gov

Note: bpy-Cl₂ = 6,6'-bis(chloromethyl)-2,2'-bipyridine; bpy-Br₂ = 6,6'-bis(bromomethyl)-2,2'-bipyridine.

Supramolecular Architectures Incorporating this compound Ligands

The directional nature of the coordination bonds formed by this compound, combined with its potential for functionalization, makes it a valuable component in the construction of supramolecular architectures. unito.it These organized assemblies can exhibit interesting properties and functions.

The unsymmetrical nature of this compound is particularly useful in creating versatile metallo-supramolecular structures. unito.it The chloro group serves as a reactive handle for further synthetic modifications, such as cross-coupling reactions, to extend the π-conjugated system and build larger, more complex structures. unito.it For instance, nickel(0)-mediated homocoupling of 4-chloro-2,2'-bipyridine (B64597) has been used to synthesize quaterpyridine, a ligand capable of bridging two metal centers. mdpi.com This demonstrates the potential for using chloro-substituted bipyridines as building blocks for linear polynuclear complexes.

Furthermore, the ability of bipyridine ligands to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to direct the assembly of intricate three-dimensional networks. nih.goviucr.org In a related system, a one-dimensional cationic nickel(II) coordination polymer with 4,4'-bipyridine was assembled into a three-dimensional hydrogen-bonded network involving 6-chloronicotinate anions and water molecules. nih.goviucr.org This highlights how the interplay of coordination bonds and weaker intermolecular forces can lead to the formation of complex and functional supramolecular materials.

Catalytic Applications of 6 Chloro 2,4 Bipyridine Derived Metal Complexes

Role of 6-Chloro-2,4'-bipyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound and its derivatives are crucial in forming stable and reactive metal complexes. These ligands are particularly noted for their applications in C-H activation, organic transformations, and redox electrocatalysis.

Catalytic C-H Activation Processes

The direct functionalization of C-H bonds is a significant area of research, and metal complexes incorporating bipyridine ligands are at the forefront of this field. The this compound ligand, through its coordination to a metal center, can facilitate the activation of otherwise inert C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com This process is often more atom-economical and environmentally friendly than traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com

The mechanism of C-H activation often involves the coordination of a directing group on the substrate to the metal center, which brings a specific C-H bond into close proximity for activation. acs.org Bipyridine ligands, such as this compound, play a crucial role as ancillary ligands in these catalytic systems, influencing the electronic and steric environment of the metal center and thereby its reactivity. acs.org For instance, palladium-catalyzed direct arylation of pyridine (B92270) N-oxides with halopyridines allows for the synthesis of various bipyridine isomers, including those derived from a 2,4'-bipyridine (B1205877) scaffold. acs.org

A notable example involves the use of a palladium catalyst for the direct coupling of pyridine N-oxides with halopyridines, a method that provides access to unsymmetrically substituted bipyridines. acs.org This approach highlights the utility of C-H activation in constructing complex bipyridine structures that are valuable as ligands for metal complexes or as building blocks for supramolecular assemblies. acs.org

Organic Transformation Catalysis

Metal complexes derived from this compound are effective catalysts for a range of organic transformations. The versatility of the bipyridine framework allows for fine-tuning of the catalyst's properties by introducing various substituents. mdpi.com

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgpreprints.org These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. mdpi.com For example, substituted bipyridines can be synthesized through the direct coupling of pyridine N-oxides and halopyridines, with the reaction yielding various isomers like 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org

The synthesis of functionalized bipyridines is crucial as these molecules serve as ligands for a wide array of metal-catalyzed reactions. mdpi.com The chloro-substituent on the this compound can be a site for further functionalization or can influence the electronic properties of the resulting metal complex, thereby affecting its catalytic performance. scielo.br For instance, the synthesis of 6,6'-dicarboxy-2,2'-bipyridine can be achieved from 6-chloro-2-picoline, demonstrating a pathway to functionalized bipyridines from chloro-substituted precursors. scielo.br

The following table summarizes selected organic transformations catalyzed by metal complexes of bipyridine derivatives, illustrating the scope of these catalysts.

Catalytic ReactionMetal CatalystLigand TypeSubstrate(s)ProductRef.
Suzuki-Miyaura CouplingPd(PPh₃)₄Bipyridine2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine orgsyn.org
Direct C-H ArylationPalladium AcetateBipyridinePyridine N-oxides, HalopyridinesUnsymmetrically substituted bipyridines acs.org
Ullmann HomocouplingGold-Palladium Alloy NanoclustersBipyridineChloropyridinesSymmetrical bipyridines mdpi.compreprints.org

Redox Electrocatalysis with Metal Complexes

Bipyridine-based metal complexes are extensively studied for their applications in redox electrocatalysis, particularly for processes like CO₂ reduction and water oxidation. scielo.brorgsyn.orgrsc.org The this compound ligand can influence the redox potentials and the stability of the catalytic intermediates in these reactions.

In the context of CO₂ reduction, rhenium and manganese complexes with bipyridine ligands are well-known electrocatalysts. The electronic properties of the bipyridine ligand, modified by substituents like the chloro group, can tune the reduction potential of the catalyst and its activity. researchgate.net For instance, electron-withdrawing groups on the bipyridine ligand generally make the complex easier to reduce. researchgate.net

Furthermore, copper complexes with substituted bipyridine ligands have been developed as photoredox catalysts for reactions like the chlorotrifluoromethylation of alkenes. epfl.chacs.org These catalysts demonstrate how ligand design, including the strategic placement of substituents like a chloro group, can lead to highly efficient and selective transformations under mild conditions. epfl.chacs.org The following table presents key findings from studies on redox electrocatalysis using bipyridine metal complexes.

Catalytic ProcessMetal ComplexLigandKey FindingRef.
CO₂ ReductionRe(bpy)(CO)₃ClBipyridineSubstituents on the bipyridine ligand affect the overpotential and activity of the catalyst. researchgate.net
Water Oxidation[Ru(tpy)(bpy)(H₂O)]²⁺Bipyridine, TerpyridineThe substitution of a chloro-ligand is a crucial activation step for the catalyst. nih.gov
Chlorotrifluoromethylation[Cu(N^N)(P^P)][PF₆]4,6-disubstituted 2,2'-bipyridine (B1663995)The catalyst exhibits a high Cu(I)/Cu(II) potential and is efficient for the transformation of terminal alkenes. epfl.chacs.org
CO₂ Reduction[{([Ru]pic)₄cyclen}NiCl]⁵⁺Bipyridine, 4-methylpyridylTethering redox-active Ru complexes to a Ni catalyst enhances CO₂ reduction at lower overpotentials. rsc.org

Applications in Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, address this issue. Bipyridine ligands, including this compound, have been incorporated into various heterogeneous systems. preprints.org

Metal-Organic Frameworks (MOFs) are a class of porous materials that are excellent platforms for creating single-site heterogeneous catalysts. iastate.edu By incorporating bipyridine units into the MOF structure, it is possible to create well-defined, isolated catalytic centers. iastate.edu

A study on mixed-linker bipyridyl MOF-supported palladium(II) catalysts demonstrated the significant impact of linker substitution on catalytic activity in Suzuki-Miyaura cross-coupling reactions. iastate.edu Specifically, a MOF containing a 6,6'-dimethyl-2,2'-bipyridine-palladium chloride complex showed a dramatic enhancement in activity compared to the non-functionalized and 4,4'-dimethyl-substituted analogues. iastate.edu This highlights the importance of steric factors at the metal-binding site within the MOF. iastate.edu

These MOF-based catalysts can be recycled multiple times without a significant loss in activity, showcasing the robustness of these heterogeneous systems. iastate.edu The ability to tune the properties of the bipyridine ligand at the molecular level within a solid support opens up new avenues for designing highly efficient and reusable catalysts. iastate.edu

Impact of Chloro Substitution on Catalytic Activity and Selectivity

The presence and position of a chloro-substituent on the bipyridine ligand can have a profound impact on the catalytic performance of the corresponding metal complex. This influence stems from both electronic and steric effects.

Electronic Effects: The chloro group is an electron-withdrawing group. Its presence on the bipyridine ring can modulate the electron density at the metal center. This, in turn, affects the redox potentials of the complex, which is a critical parameter in redox catalysis. researchgate.net For example, in Re(I) bipyridine complexes used for CO₂ reduction, replacing a chloro-ligand with a bromo-ligand can alter the redox potentials and photocatalytic efficiency. Similarly, substituents on the bipyridine ligand itself can influence the metal center's electron density, thereby affecting catalytic activity. researchgate.net

Steric Effects: The chloro-substituent can also exert steric influence, affecting the coordination geometry around the metal center and the accessibility of the substrate to the active site. In some cases, steric hindrance can be beneficial, for example, by preventing catalyst deactivation pathways like dimerization. acs.org In ruthenium-based water oxidation catalysts, the chloro-ligand's stabilization and the kinetics of its substitution are critical for the catalyst's activity. nih.gov Slower substitution can limit the initial catalytic rate. nih.gov

The following table summarizes the impact of chloro- and other substitutions on the catalytic properties of bipyridine metal complexes.

Metal Complex SystemSubstitutionEffect on CatalysisRef.
Re(bpy)(CO)₃ClReplacement of Cl⁻ with Br⁻Alters redox potentials and lowers catalytic activity in CO₂ reduction.
Ru(tpy)(L)(Cl)Chloro-ligand presenceSlower substitution of the chloro-ligand can limit the initial catalytic activity in water oxidation. nih.gov
Re(bpy)(CO)₃ClElectron-donating/withdrawing groups on bipyridineModulates the metal center's electron density, altering redox potentials and catalytic efficiency. researchgate.net
Ru(X,X'-dimethyl-bpy)(CO)₂Cl₂Methyl groups on bipyridineAffects dimerization and CO-selectivity in CO₂ reduction. acs.org

Theoretical and Computational Investigations of 6 Chloro 2,4 Bipyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of their electronic landscapes.

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state electronic structures of bipyridine derivatives. researchgate.net DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and predict various electronic properties. tandfonline.comgrafiati.com For instance, in studies of related bipyridine complexes, DFT has been used to calculate structural parameters that show high agreement with experimental results from X-ray crystallography. tandfonline.com The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results for properties like bond lengths, bond angles, and vibrational frequencies. researchgate.netajrconline.org

Theoretical investigations on bipyridine analogues have demonstrated that substituents significantly alter both the electronic and structural properties of the molecule through inductive and resonance effects. researchgate.net The introduction of a chloro-substituent, as in 6-Chloro-2,4'-bipyridine, is expected to influence the electron distribution across the bipyridine framework, which can be quantified through DFT calculations. These calculations can also elucidate the conformational features of the molecule, such as the dihedral angle between the two pyridine (B92270) rings, which is a critical parameter influencing its chemical behavior. unito.it

Table 1: Representative DFT Functionals and Basis Sets Used in Bipyridine Studies
FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies, electronic properties researchgate.net
B3LYP6-31G(d,p)/LANL2DZGeometry optimization, HOMO-LUMO analysis of metal complexes tandfonline.com
M06-2X6-311++G(d,p)Optimization of host-guest complexes acs.org
B3LYPaug-cc-pVQZBond dissociation enthalpy calculations grafiati.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for exploring the excited state properties of molecules, including their absorption and emission spectra. nih.gov For bipyridine derivatives and their metal complexes, TD-DFT calculations can predict the energies of the lowest singlet and triplet states, which are crucial for understanding their photophysical behavior. nih.gov These calculations are often performed in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the chemical environment on the electronic transitions. nih.gov

Studies on related systems, such as cyclometalated platinum(II) complexes of bipyridine derivatives, have shown that TD-DFT can accurately predict absorption and emission wavelengths, which are in good agreement with experimental data. nih.gov The nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT), can also be elucidated through TD-DFT analysis. nih.govacs.org For this compound, TD-DFT would be instrumental in predicting its UV-Vis spectrum and understanding how the chloro-substituent affects its excited state dynamics.

Molecular Orbital and Reactivity Analyses

The analysis of molecular orbitals and reactivity descriptors provides a framework for understanding and predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brlibretexts.org The energy and distribution of these orbitals are critical in determining the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). libretexts.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.

For bipyridine derivatives, FMO analysis has revealed that the distribution of electron clouds in the HOMO and LUMO levels can be significantly influenced by substituents. researchgate.net In the case of this compound, the electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. tandfonline.com

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
1-(4-methoxyphenyl)-1H-imidazole-6.27-1.005.27DFT/B3LYP/6–311++g(d,p) researchgate.net
Unspecified Organic Molecule--5.19DFT/B3LYP/6–311++G(d,p) researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method provides a quantitative description of bonding in terms of orbital occupancies and hybridization. NBO analysis is valuable for understanding intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects. wisc.edu

In the context of this compound, NBO analysis could be used to investigate the nature of the C-Cl bond and the electronic interactions between the two pyridine rings. It can also quantify the donor-acceptor interactions between filled and empty orbitals, providing a deeper understanding of the electronic delocalization and stability of the molecule. uni-muenchen.de For instance, in studies of related compounds, NBO analysis has been used to elucidate the composition of bonds and the localization of electron density. uni-muenchen.de

Electrostatic Potential Surface (EPS) Characteristics

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The EPS maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. soton.ac.uk Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. acs.org

For this compound, the EPS would likely show a region of negative potential around the nitrogen atoms, characteristic of pyridine rings, making them potential sites for coordination with metal ions. acs.org The presence of the electron-withdrawing chlorine atom would influence the potential distribution, likely creating a region of positive potential (a "σ-hole") on the extension of the C-Cl bond, which is a characteristic feature of halogen bonding. acs.org Computational studies on similar bipyridine derivatives have utilized EPS to understand intermolecular interactions and guide the design of new materials. acs.orgresearchgate.net

Analysis of Atomic Charges and Reactivity Descriptors

The study of atomic charges and reactivity descriptors provides significant insight into the chemical behavior of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to predict the distribution of electron density and identify sites prone to electrophilic or nucleophilic attack. researchgate.net For bipyridine analogues, these descriptors help in understanding their coordination chemistry and potential as ligands. researchgate.net

The reactivity of pyridine and its derivatives is heavily influenced by the nitrogen heteroatom. The nitrogen atom's electronegativity and the presence of its lone pair of electrons affect the aromatic system, generally making the ring electron-deficient compared to benzene. msu.edu This electron deficiency, exacerbated by the presence of an electron-withdrawing chloro-substituent, makes the pyridine rings in this compound susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). msu.edu

Key reactivity descriptors that are typically calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and are used to calculate global reactivity indices. researchgate.net

Global Philicity Index: This descriptor helps in examining the intermolecular reactivity sequence of a series of related compounds. researchgate.net

Local Descriptors: Fukui functions or local philicity indices are used to identify the reactivity of specific atomic sites within the molecule, predicting where it will act as a σ-acceptor or π-donor. researchgate.net

These computational analyses allow for a quantitative description of the molecule's interaction energies and help characterize its donor/acceptor characteristics, which are vital for its application in coordination chemistry. researchgate.net

DescriptorSignificance in Bipyridine Systems
HOMO-LUMO GapIndicates chemical reactivity and stability; a smaller gap implies easier electronic excitation. researchgate.net
Electron Affinity (A)Measures the molecule's ability to accept an electron; relevant for understanding reduction potentials. researchgate.net
Ionization Potential (I)Energy required to remove an electron; indicates susceptibility to oxidation. researchgate.net
Local Philicity IndexIdentifies specific atoms within the pyridine rings most likely to engage in nucleophilic or electrophilic interactions. researchgate.net
Atomic ChargesReveals the electron distribution and polarization of bonds (e.g., C-Cl, C-N), highlighting sites for intermolecular interactions. msu.edu

Conformational Analysis and Intermolecular Interactions

In studies of similar substituted bipyridines, such as 6-chloro-4,4'-dimethyl-2,2'-bipyridine, X-ray crystallography has shown that the molecule can be nearly planar, with a dihedral angle between the pyridine rings approaching 180° (e.g., 179.15°). unito.it This planarity is often influenced by the packing in the crystal lattice. In contrast, related N-oxide intermediates can exhibit a more twisted conformation, with dihedral angles deviating significantly from 180° (e.g., 161.77°), often due to the formation of specific intermolecular contacts. unito.it

The crystal structure of bipyridine derivatives is stabilized by a network of weak intermolecular interactions. unito.it While strong hydrogen bonds may be absent, interactions such as π-π stacking and weaker C-H···N or C-H···Cl hydrogen bonds play a crucial role in the supramolecular assembly. unito.itmdpi.com Analysis of intermolecular contacts, for instance through Hirshfeld surface analysis, can highlight the specific features of these molecular interactions. unito.it In the case of a related N-oxide, short contact interactions involving oxygen atoms (e.g., C-H···O) were identified as significant, altering the molecular conformation. unito.it For this compound, similar weak interactions involving the ring hydrogen atoms and the nitrogen or chlorine atoms are expected to dictate the crystal packing.

Structural FeatureDescriptionPrimary Influencing Factors
Dihedral AngleThe angle between the planes of the two pyridine rings, determining molecular planarity. Can be nearly 180° in some chloro-bipyridines. unito.itCrystal packing forces, steric hindrance, and intermolecular interactions. unito.it
π-π StackingAttractive, non-covalent interactions between the aromatic pyridine rings of adjacent molecules. mdpi.comMolecular planarity and packing arrangement in the solid state. mdpi.com
Weak Hydrogen BondsInteractions such as C-H···N and C-H···Cl contribute to the stability of the crystal lattice. unito.itThe presence of hydrogen-bond acceptors (N, Cl) and donors (C-H). unito.it

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations are powerful computational tools used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com For compounds like this compound, MD simulations can provide insights into conformational dynamics, stability in solution, and interactions with other molecules, which are difficult to observe experimentally. nih.gov

Classical all-atom MD simulations treat the molecule and its environment (e.g., a solvent) explicitly, using force fields like AMBER or GROMOS to define the potential energy of the system. mdpi.com Such simulations can model how the dihedral angle between the pyridine rings fluctuates over time in an aqueous or organic solvent, revealing the most stable conformations in different environments.

While specific MD studies on this compound are not widely reported, research on related systems demonstrates the utility of this technique. For instance, MD simulations of a terpyridine-functionalized polymer showed that the terminal terpyridine units readily interact with one another, providing information on the molecule's self-assembly behavior. researchgate.net Similarly, simulations can be used to understand the dynamics of ion-pair formation and hydrogen bonding networks in solutions containing bipyridine-like molecules. rsc.org These computational models are essential for predicting how the molecule will behave in a complex environment, such as in a catalytic system or a biological medium, bridging the gap between static crystal structures and dynamic solution-phase behavior. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Chloro 2,4 Bipyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-chloro-2,4'-bipyridine in solution. Both one-dimensional and two-dimensional NMR experiments are employed to assign the proton and carbon signals unambiguously.

1H NMR and 13C NMR Investigations

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopies provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each nucleus.

In a typical ¹H NMR spectrum of a related bipyridine compound, distinct signals are observed for the protons on both pyridine (B92270) rings. For instance, in a study of 2,2'-bipyridine-5,5'-dicarbonitrile, the proton signals appeared at δ 8.14, 8.64, and 8.97 ppm. Similarly, the ¹³C NMR spectrum of this compound showed signals at δ 110.7, 116.5, 121.7, 140.5, 152.1, and 157.0 ppm, corresponding to the different carbon environments. For this compound, specific assignments are made by analyzing the chemical shifts and coupling constants (J), which reveal through-bond interactions between neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Data for Bipyridine Derivatives

Nucleus Chemical Shift (δ) in ppm
¹H 7.30 - 8.75
¹³C 102.80 - 167.69

Note: Data are illustrative and based on various bipyridine derivatives. researchgate.netrsc.org Specific values for this compound may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To overcome the complexities of one-dimensional spectra, particularly in assigning closely spaced signals, two-dimensional (2D) NMR techniques are invaluable. nih.govipb.pt These experiments spread the NMR information into two frequency dimensions, revealing correlations between nuclei. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to trace the connectivity within the pyridine rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei, providing a clear map of C-H bonds. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the entire molecular framework. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the through-space proximity of different parts of the molecule. nih.gov

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound. ipb.pt

Mass Spectrometry (MS) Applications for Compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. nih.gov

Different ionization techniques can be employed, such as Electron Impact (EI) or Electrospray Ionization (ESI). unito.it The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds. The FT-IR spectrum serves as a molecular fingerprint, providing characteristic bands for the pyridine rings and the C-Cl bond.

Key vibrational bands for related bipyridine structures include:

C=N and C=C stretching vibrations within the aromatic rings, typically observed in the 1400-1600 cm⁻¹ region. iucr.org

C-H stretching vibrations of the aromatic protons, usually appearing above 3000 cm⁻¹. iucr.org

C-Cl stretching vibration , which is expected in the lower frequency region of the spectrum.

In a study of a nickel complex with 4'-chloro-2,2':6',2''-terpyridine, the C=N stretching vibration was observed at 1595 cm⁻¹, and C=C stretching vibrations were found between 1416 and 1554 cm⁻¹. iucr.org The FT-IR spectrum of a copper(II) complex with 4,4'-bipyridine (B149096) showed characteristic bands for the bipyridine moiety. jmchemsci.com

Table 2: Typical FT-IR Vibrational Frequencies for Bipyridine and Related Compounds

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N and C=C Stretch (Pyridine Rings) 1400 - 1600
C-Cl Stretch 600 - 800

Note: These are general ranges and specific peak positions can vary. iucr.orgiucr.orghzdr.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum shows absorption maxima (λmax) that are characteristic of the compound's electronic structure.

For bipyridine compounds, the UV-Vis spectrum is typically dominated by intense π-π* transitions within the aromatic pyridine rings. journals.co.za The position and intensity of these absorption bands can be influenced by substituents on the rings and the solvent used. For instance, the UV-visible spectrum of 2,2'-bipyridine (B1663995) exhibits an intense band around 285 nm, corresponding to a π-π* transition. journals.co.za In a study of a cobalt(II) complex with 4'-chloro-2,2':6',2''-terpyridine, the diffuse reflectance spectrum was used to determine a HOMO-LUMO energy separation of 2.23 eV. iucr.org

X-ray Crystallography for Molecular and Crystal Structures

For example, a study on 6-Chloro-4,4'-dimethyl-2,2'-bipyridine revealed that the molecule is nearly planar, with a dihedral angle between the two phenyl rings of 179.15°. unito.it In contrast, the N-oxide intermediate showed a larger dihedral angle of 161.77°. unito.it X-ray crystallography also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces. uchile.cl The crystal structure of a related compound, 6-diphenylphosphino-2,2'-bipyridyl, has also been determined by X-ray crystallography. journals.co.za

Hirshfeld Surface Analysis for Intermolecular Interactions

Similarly, there is no available literature on the Hirshfeld surface analysis of this compound. This computational method is employed to investigate and quantify intermolecular interactions within a crystal lattice by mapping the electron distribution. It provides valuable insights into the nature and relative contributions of different types of non-covalent contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal's packing and stability. While Hirshfeld surface analyses have been performed on analogous molecules to understand their intermolecular interactions unito.itresearchgate.net, this specific analysis has not been reported for this compound.

Structure Activity Relationship Sar Studies in 6 Chloro 2,4 Bipyridine Derivatives: a Research Paradigm

Methodological Framework for SAR Investigations

The investigation of Structure-Activity Relationships is an iterative and systematic process designed to optimize a lead compound's desired properties. The framework for these studies in the context of bipyridine derivatives involves a multi-stage approach combining synthesis, characterization, and activity assessment. acs.org

The process typically begins with the identification of a hit or lead compound, which may be discovered through high-throughput screening of compound libraries. acs.org Following this, a library of structural analogs is synthesized. Each new compound is then meticulously characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and, where possible, X-ray crystallography to confirm its structure and stereochemistry. mdpi.com

Once characterized, the derivatives undergo biological or physical evaluation. In medicinal chemistry, this involves in vitro assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC), which quantify a compound's potency against a specific biological target like an enzyme or a microbial strain. chemrevlett.comacs.org For materials science applications, this could involve measuring photophysical or catalytic properties. The data from these assays are compiled, often in a tabular format known as an SAR table, to correlate specific structural modifications with changes in activity. researchgate.net This analysis guides the design of the next generation of compounds in a continuous cycle of optimization.

Table 1: Illustrative SAR Data Layout for Bipyridine Derivatives

Compound IDScaffoldR¹ Substitution (at C6)R² Substitution (at C4')Biological Activity (IC₅₀, µM)
Bpy-12,4'-Bipyridine (B1205877)-Cl-H15.0
Bpy-22,4'-Bipyridine-F-H25.5
Bpy-32,4'-Bipyridine-CH₃-H40.2
Bpy-42,4'-Bipyridine-Cl-CH₃12.3
Bpy-52,4'-Bipyridine-Cl-CF₃9.8

Systematic Derivatization Strategies for SAR Analysis

Systematic derivatization is the synthetic core of any SAR study, involving the methodical modification of a lead compound to explore the chemical space around it. For bipyridine scaffolds, chemists employ a wide array of synthetic reactions to introduce diverse functional groups at various positions on the pyridine (B92270) rings. acs.orgacs.org

Modern organic synthesis provides a robust toolkit for creating libraries of bipyridine analogs. Key strategies include:

Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings are extensively used to form new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and alkyl substituents. mdpi.comrsc.org

Direct C-H Arylation : This modern technique enables the direct coupling of C-H bonds with aryl halides, offering a more atom-economical and efficient route to substituted bipyridines compared to traditional cross-coupling methods that require pre-functionalization. mdpi.comacs.org

Functional Group Interconversion : Standard transformations such as oxidation of a pyridine nitrogen to an N-oxide, halogenation of the ring, or nucleophilic displacement of leaving groups (like a chloro substituent) are fundamental for derivatization. unito.itorgsyn.orgscielo.br The N-oxide, for example, can alter the reactivity of the ring, facilitating further substitutions. scielo.br

Alkylation and Functionalization : Lithiation of methyl-substituted bipyridines followed by quenching with an electrophile is a common method to introduce different side chains. researchgate.net

These strategies allow researchers to systematically vary substituents, for instance, by altering their electronic nature (electron-donating vs. electron-withdrawing), steric bulk, or hydrogen-bonding capacity to build a comprehensive SAR profile. acs.org

Table 2: Key Synthetic Strategies for Bipyridine Derivatization

StrategyDescriptionTypical Reagents/CatalystsReference
Suzuki CouplingCoupling of a halopyridine with a pyridylboronic acid.Pd catalyst (e.g., Pd(OAc)₂), base. mdpi.com
Stille CouplingCoupling of a halopyridine with an organostannane (stannylpyridine).Pd catalyst (e.g., PdCl₂(PPh₃)₂). mdpi.com
Direct C-H ArylationDirect coupling of a pyridine N-oxide with a halopyridine.Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(tBu)₃). acs.org
Reductive HomocouplingDimerization of 2-chloropyridines to form 2,2'-bipyridines.Ni catalyst, Mn powder as reductant. nih.gov
Nucleophilic SubstitutionDisplacement of a leaving group (e.g., Cl, trimethylammonium) with a nucleophile.Various nucleophiles (e.g., NaOMe). acs.org

Computational Approaches to Predict and Elucidate SAR

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict and rationalize the SAR of novel compounds. chemrevlett.comacs.org These in silico techniques save time and resources by prioritizing the synthesis of the most promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemrevlett.com By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric), a predictive model can be built to estimate the activity of unsynthesized analogs. chemrevlett.com

Molecular Docking : This method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein or receptor. chemrevlett.com It provides crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding, thereby explaining observed SAR trends at an atomic level.

Density Functional Theory (DFT) : DFT calculations are used to determine the electronic structure of molecules. Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with a compound's reactivity, photophysical properties, or biological activity. nih.govresearchgate.net

Structure-Based SAR Analysis : Advanced computational methods can analyze crystallographic data of ligands to identify alternative substituents and core structures, helping to explore "SAR transfer," where successful modifications from one chemical series are applied to another. researchgate.netnih.gov

Table 3: Application of Computational Methods in SAR Studies

Computational MethodPrimary Application in SARInformation GainedReference
QSARPredicting activity of new compounds based on existing data.Correlation between molecular descriptors and activity. chemrevlett.com
Molecular DockingVisualizing and evaluating ligand-receptor interactions.Binding mode, binding energy, key interactions. chemrevlett.com
DFTCalculating electronic properties to rationalize activity.HOMO/LUMO energies, charge distribution, reactivity. nih.govresearchgate.net
SAR Transfer AnalysisApplying SAR knowledge across different chemical scaffolds.Identification of alternative cores and substituents. researchgate.netnih.gov

Influence of Chloro Substitution on Activity Modulation

The presence and position of a substituent dramatically influence a molecule's properties. A chloro group, as seen in 6-Chloro-2,4'-bipyridine, exerts a significant impact through a combination of electronic, steric, and metabolic effects, and it also serves as a critical synthetic tool.

Electronic Effects : The chlorine atom is an electron-withdrawing group due to its electronegativity. This reduces the electron density of the pyridine ring, which can affect the molecule's pKa, its ability to coordinate with metal ions, and its susceptibility to certain chemical reactions. researchgate.net

Synthetic Handle : The chloro substituent is an excellent leaving group in nucleophilic aromatic substitution reactions and a versatile handle for palladium-catalyzed cross-coupling reactions. nih.govjournals.co.za An improved synthesis for 6-chloro-2,2'-bipyridyl highlights its importance as a precursor for creating more complex, functionalized ligands. journals.co.za

Modulation of Biological Activity : The nature of the halogen substituent can fine-tune biological activity. In a study on bipyridine ruthenium(II) complexes, ligands with chloro substituents showed higher selectivity compared to their bromo-substituted counterparts, demonstrating that subtle electronic changes can lead to significant differences in biological profiles. mdpi.com

Metabolic Implications : The carbon-chlorine bond can be a target for metabolic enzymes. For example, some 2-chloropyridine (B119429) derivatives are metabolized via displacement of the chlorine atom by glutathione (B108866), a reaction catalyzed by glutathione S-transferase. researchgate.net

Physicochemical Properties : Halogen atoms generally increase a compound's lipophilicity (hydrophobicity). This can influence its ability to cross cell membranes and access intracellular targets. SAR studies on other heterocyclic systems have shown that hydrophobic substitutions are often essential for retaining potent biological activity. acs.org

Table 4: Summary of the Chloro Group's Influence in Bipyridine Derivatives

AspectInfluence of Chloro SubstituentReference
ElectronicsActs as an electron-withdrawing group, modifying ring reactivity. researchgate.net
SynthesisServes as a leaving group for substitution and cross-coupling reactions. nih.govjournals.co.za
Biological ActivityCan modulate activity and selectivity of metal complexes. mdpi.com
MetabolismCan be a site for metabolic reactions like glutathione conjugation. researchgate.net
Physicochemical PropertiesIncreases lipophilicity, which can be critical for activity. acs.org

Mechanistic Research on Biological Activities of 6 Chloro 2,4 Bipyridine Derivatives

Investigation of Molecular Mechanisms Underlying Biological Responses

Research into the molecular mechanisms of bipyridine derivatives often explores how these compounds interact with biological macromolecules to elicit a response. For many biologically active heterocyclic compounds, this involves identifying specific cellular targets. For instance, studies on various bipyridine derivatives have investigated their ability to bind to DNA, interact with specific enzymes, or modulate signaling pathways. nih.govnih.gov Techniques such as molecular docking are frequently employed to predict and analyze the binding interactions between the compound and its target protein, helping to elucidate the mechanism of action at a molecular level. nih.gov

In Vitro Screening Methodologies and Their Interpretative Frameworks

In vitro screening is a fundamental step in discovering and characterizing the biological activities of new chemical entities. This involves testing the compound against a variety of biological targets in a controlled laboratory setting.

Antimicrobial Activity Studies

The antimicrobial potential of novel compounds is typically assessed using a panel of pathogenic bacteria. Standard methods include the agar (B569324) well diffusion assay and broth microdilution method to determine the minimum inhibitory concentration (MIC). acs.orgnih.gov The results, often presented as zones of inhibition or MIC values, are interpreted by comparing them to standard antibiotics. nih.govinnovareacademics.in A smaller MIC value indicates greater potency. Further studies might investigate the mechanism of bacterial killing, such as membrane disruption or inhibition of essential enzymes. nih.gov

Antifungal Activity Investigations

Similar to antimicrobial studies, antifungal activity is evaluated against various fungal species, including common pathogens like Candida albicans. nih.govacs.org The mycelium linear growth rate method and broth microdilution are common techniques to determine the antifungal efficacy, with results often compared to standard antifungal drugs. nih.govacs.org The interpretation of these results helps to identify compounds with the potential for development as new antifungal agents.

Anticancer Activity Research (excluding clinical data)

The in vitro anticancer activity of compounds is investigated using various cancer cell lines. nih.govchemrxiv.org The MTT assay is a common method to assess cytotoxicity by measuring the metabolic activity of cells, which correlates with cell viability. nih.gov The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits cell growth by 50%. Lower IC50 values indicate greater anticancer potency. acs.org Mechanistic studies may follow to understand how the compound induces cell death, for example, through apoptosis (programmed cell death) or by causing damage to cellular components like the mitochondria. nih.govnih.gov

Studies on Cellular Interactions and Pathway Modulation

Understanding how a compound interacts with cells and modulates their signaling pathways is crucial for drug development. For bipyridine derivatives, research has shown they can induce cellular responses such as the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, which can trigger apoptosis in cancer cells. nih.govnih.gov Studies may also investigate the compound's effect on specific signaling pathways known to be involved in disease, such as the AKT and BRAF pathways in cancer. nih.gov

Applications in Chemical Biology Probe Development

Bipyridine derivatives are valuable scaffolds in the development of chemical biology probes due to their ability to chelate metal ions and their inherent spectroscopic properties. researchgate.netresearchgate.net These probes can be designed to detect specific ions or molecules within a biological system, often through changes in fluorescence or other optical properties. researchgate.net While there is potential for 6-Chloro-2,4'-bipyridine to be used in this context, specific examples of its application as a chemical biology probe are not currently documented in the literature.

Future Directions and Emerging Research Avenues for 6 Chloro 2,4 Bipyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of bipyridine derivatives is continually evolving, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Future research is poised to move beyond traditional cross-coupling reactions, which often require harsh conditions and produce significant waste. mdpi.com

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, is a promising green alternative to conventional solution-based methods. murraystate.edu It offers high yields, shorter reaction times, and eliminates the need for bulk solvents. acs.orgresearchgate.net The application of mechanosynthesis, such as ball milling, to produce bipyridine-based coordination polymers and metal complexes has already demonstrated its efficiency and sustainability. acs.orgresearchgate.netacs.org

C-H Activation: Direct C-H activation is emerging as a powerful, scalable, and modular strategy for synthesizing functionalized bipyridines. rsc.orgrsc.orgnih.gov This method avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. acs.org Palladium-catalyzed direct coupling between halopyridines and pyridine (B92270) N-oxides is one such convenient method for preparing various bipyridine isomers, including the 2,4'-bipyridine (B1205877) scaffold. acs.org

Flow Chemistry: The use of flow microreactors is enabling the synthesis of bipyridine derivatives that are difficult or impossible to obtain using traditional batch methods. magritek.comnih.govresearchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. magritek.comnih.gov

Photocatalysis and Electrochemistry: Light-induced and electrochemical methods represent pollutant-free and cost-effective synthetic strategies. mdpi.com Photocatalytic C-C coupling and nickel-catalyzed electroreductive homocoupling are being explored as environmentally friendly routes to bipyridine synthesis, minimizing the use of toxic reagents and metal catalysts. mdpi.com

MethodologyKey AdvantagesExample ApplicationReference
MechanochemistrySolvent-free, high yield, reduced waste, shorter reaction timesSynthesis of 4,4′-bipyridine-based coordination polymers acs.org
C-H ActivationModular, scalable, fewer synthetic steps, no pre-functionalization neededSynthesis of cationically charged bipyridines from pyridine N-oxides rsc.org
Flow ChemistryPrecise reaction control, enhanced safety, scalability, access to novel compoundsSynthesis of 5-Diethylboryl-2,3′-bipyridine magritek.comnih.gov
PhotocatalysisUses light as an energy source, transition-metal-free optionsReductive coupling of bromopyridines using a Pd/graphite phase carbon nitride photocatalyst mdpi.com
ElectrochemistryAvoids costly and toxic reagents, environmentally friendlyNickel-catalyzed electroreductive homocoupling of bromopyridines mdpi.com

Development of Advanced Functional Materials Based on 6-Chloro-2,4'-bipyridine

The inherent coordinating ability of the bipyridine scaffold makes this compound an exceptional candidate for the construction of sophisticated functional materials. Its dissymmetric nature and reactive chloro-substituent offer unique opportunities for creating materials with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Bipyridines are fundamental ligands in the construction of coordination polymers and MOFs—crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The specific geometry and electronic nature of this compound can be exploited to direct the assembly of novel frameworks with unique topologies and functionalities. For instance, bipyridine-based covalent organic frameworks (COFs) have shown excellent activity for the photocatalytic synthesis of hydrogen peroxide. nih.gov

Supramolecular Architectures: Beyond covalent bonds, the nitrogen atoms of bipyridines can engage in non-covalent interactions like hydrogen and halogen bonds to form complex supramolecular assemblies. mdpi.com These structures are foundational for developing molecular switches, sensors, and machines. mdpi.com The this compound unit can serve as a programmable component in the self-assembly of intricate, functional supramolecular systems. mdpi.com

Liquid Crystalline Materials: The introduction of specific functional groups onto the bipyridine core can lead to the formation of liquid crystals (metallomesogens). tandfonline.com Dissymmetric functionalization of bipyridine scaffolds has been shown to produce materials with rich thermotropic polymorphism, including smectic and nematic phases, which are crucial for display technologies and advanced optical materials. tandfonline.com

Material ClassKey Role of BipyridinePotential ApplicationReference
Metal-Organic Frameworks (MOFs)Bridging polydentate ligandGas storage, separation, heterogeneous catalysis mdpi.com
Covalent Organic Frameworks (COFs)Active site for photocatalysisPhotosynthesis of hydrogen peroxide nih.gov
Supramolecular AssembliesBuilding block for non-covalent interactionsMolecular electronics, sensors, molecular machines mdpi.commdpi.com
Liquid CrystalsCore mesogenic unitOptical displays, sensors, advanced materials tandfonline.com

Predictive Modeling and Machine Learning in Bipyridine Research

The vast chemical space of possible bipyridine derivatives necessitates a shift from traditional trial-and-error experimentation to more predictive, data-driven approaches. Machine learning (ML) and computational modeling are becoming indispensable tools for accelerating the discovery and optimization of bipyridine-based systems.

Catalyst Design and Screening: ML models are being developed to predict the catalytic performance of bipyridine-metal complexes. acs.orgnih.govresearchgate.net By analyzing the relationship between structural descriptors (e.g., electronic and steric properties) and catalytic activity, these models can rapidly screen vast libraries of virtual compounds to identify promising candidates for synthesis. nih.gov This approach has been applied to bis(imino)pyridine complexes for ethylene (B1197577) polymerization and is being explored for the inverse design of novel catalysts using generative AI. researchgate.net

Property Prediction: Computational methods, particularly Density Functional Theory (DFT), are used to screen bipyridine derivatives for desired properties like redox potentials, solubility, and electronic structure. tandfonline.com When combined with ML, these predictions can be made with significantly higher throughput. ML models can predict spectroscopic properties, crystal structures, and even the spin states of metal complexes, providing crucial insights for material design. rsc.orgnih.gov

Reaction Optimization: ML algorithms can also assist in optimizing reaction conditions. By learning from existing experimental data, models can predict how changes in reactants, catalysts, and solvents will affect the yield and selectivity of bipyridine syntheses, guiding researchers toward the most efficient protocols. beilstein-journals.org

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The unique properties of this compound and its derivatives are enabling their application in a growing number of interdisciplinary fields, bridging chemistry with biology, medicine, and environmental science.

Medicinal Chemistry and Chemical Biology: Bipyridine-metal complexes are being investigated as a new class of anticancer and antibacterial agents. acs.orgresearchgate.net The ability of these compounds to interact with biological targets like DNA and proteins, combined with their redox activity, makes them promising therapeutic candidates. acs.org Cyanine-functionalized bipyridines, for example, have shown potential as photocatalytic anticancer agents that generate reactive oxygen species (ROS) inside cells. acs.org Furthermore, computational screening is being used to design bipyridine derivatives as potential inhibitors of specific enzymes implicated in diseases. researchgate.netnih.gov

Sensor Technology: The strong chelating ability of the bipyridine moiety is being harnessed to create highly selective and sensitive sensors for metal ions. nih.govrsc.org Porphyrin derivatives appended with bipyridine have been used in optical sensors for the detection of Cu²⁺ at nanomolar concentrations. nih.gov These sensors often rely on fluorescence quenching or enhancement upon binding to the target analyte and have applications in environmental monitoring and bioimaging. nih.govrsc.org

Environmental Science: Bipyridine complexes, particularly those of ruthenium and rhenium, are effective photocatalysts for environmental applications. nih.govresearchgate.net They are being explored for the photoreduction of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO), addressing both climate change and energy demands. nih.gov Additionally, the photocatalytic properties of bipyridine-based materials are being applied to the degradation of organic pollutants in water. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2,4'-bipyridine, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis of this compound derivatives often involves cross-coupling reactions. For example, Suzuki coupling with halogenated pyridines and boronic acids is effective for introducing substituents (e.g., mesityl groups) . Nickel-catalyzed reductive coupling of 2-halomethylpyridines has also been employed, where reaction parameters like catalyst loading (e.g., NiCl₂·dppe), temperature (80–100°C), and solvent (DMF or THF) critically influence yield (up to 85%) . Optimization requires rigorous control of stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound derivatives?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl distances in 6-Chloro-4,4′-dimethyl-2,2′-bipyridine: 1.73 Å) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C–Cl stretches at ~550 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition at ~200°C for Cu complexes) .
  • DFT calculations : Validates electronic structures and predicts redox behavior .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What are the typical coordination behaviors of this compound with transition metals, and how do these interactions influence material properties?

  • Answer : The ligand forms stable complexes with Cu(II), Zn(II), and Fe(II) via its nitrogen donors. For instance:

  • Copper complexes : [Cu₂(CH₃COO)₄(4,4′-bipy)₂]ₙ adopts a polymeric structure with octahedral geometry, enhancing catalytic activity in ethylene oligomerization .
  • Zinc complexes : [Zn₂(4,4′-bipy)(mes)₄]ₙ exhibits redox-dependent structural variations, influencing luminescence and conductivity .
  • Iron complexes : Fe(II)-EDTA-bipyridine derivatives decompose to nanometric Fe₂O₃ (~475°C), relevant for materials science .
    • The chloro substituent modulates electron density, affecting metal-ligand bond strength and catalytic/optical properties .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on this compound ligands impact their catalytic performance in artificial photosynthesis?

  • Answer : Substituents alter the ligand’s electronic environment, as shown in Cu-bipyridine catalysts for water oxidation:

  • Electron-withdrawing groups (e.g., Cl) : Lower catalytic current density (e.g., 1.2 mA/cm² vs. 1.8 mA/cm² for NH₂-substituted analogs) due to reduced electron density at the metal center .
  • Steric hindrance : Bulky groups (e.g., mesityl) limit coordination flexibility, reducing turnover frequency .
    • Spectroelectrochemical studies (UV-vis, EPR) and DFT modeling are essential to correlate substituent effects with catalytic efficiency .

Q. What methodological approaches resolve contradictions between experimental structural data and computational predictions for this compound complexes?

  • Answer : Discrepancies arise from oxidation state variations (e.g., neutral vs. radical-anionic ligands) . A combined approach is recommended:

  • Multi-technique validation : Pair XRD with magnetic moment measurements (e.g., µeff = 1.73 BM for Cu(II) vs. diamagnetic Zn(II)) .
  • DFT refinement : Adjust computational parameters (e.g., hybrid functionals like B3LYP) to match experimental bond lengths within ±0.02 Å .
  • Spectroscopic cross-checks : Use IR and Raman to detect ligand oxidation states (e.g., shifted C=N stretches for radical anions) .

Q. How can thermal analysis and stability studies inform the design of this compound-based materials for high-temperature applications?

  • Answer : TGA reveals decomposition pathways:

  • Metal-organic frameworks (MOFs) : [Fe(bipy)(EDTA)] decomposes in two stages (H₂O loss at 120°C; ligand pyrolysis at 475°C), forming Fe₂O₃ nanoparticles (20–30 nm) .
  • Polymer composites : Bipyridine ligands with methyl groups enhance thermal stability (Tdec > 250°C) compared to unsubstituted analogs .
    • Design strategies include introducing thermally robust substituents (e.g., CF₃) and optimizing metal-ligand ratios to delay degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.